Methyl 3-formyl-4-methoxybenzoate
Description
Contextualizing Methyl 3-formyl-4-methoxybenzoate within Aromatic Ester and Aldehyde Chemistry
This compound belongs to the class of aromatic compounds, which are characterized by a planar, ring-shaped arrangement of atoms with a delocalized pi-electron system, leading to enhanced stability. numberanalytics.com Specifically, it is a trifunctional aromatic compound, incorporating three distinct functional groups: a methyl ester (-COOCH₃), a formyl (aldehyde, -CHO), and a methoxy (B1213986) (-OCH₃) group, attached to a benzene (B151609) ring. nih.gov This combination of an electron-withdrawing formyl group and an electron-donating methoxy group on the aromatic ring influences its reactivity in various chemical transformations. The presence of both an ester and an aldehyde group allows for a wide range of chemical modifications, making it a valuable tool in synthetic organic chemistry. cymitquimica.com
The general properties of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol chemscene.com |
| Physical Form | Solid sigmaaldrich.com |
| CAS Number | 145742-55-8 chemscene.com |
Significance of Aromatic Building Blocks in Organic Synthesis
Aromatic compounds are fundamental building blocks in organic synthesis due to their inherent stability and their ability to be functionalized in various ways. numberanalytics.com They serve as foundational skeletons for the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The presence of an aromatic ring can significantly influence the biological activity and physical properties of a molecule. Aromatic building blocks like this compound, which possess multiple functional groups, are particularly valuable as they allow for sequential and selective reactions to build up molecular complexity in a controlled manner.
Research Trajectories and Academic Relevance of this compound
The academic relevance of this compound stems from its utility as a versatile intermediate in the synthesis of various target molecules. Research involving this compound often focuses on its application in the construction of heterocyclic compounds and other complex molecular architectures. For instance, it has been utilized in the synthesis of 1,2,4-triazole (B32235) Schiff bases, which are of interest for their potential biological activities. researchgate.net The presence of multiple reactive sites on the molecule allows for its participation in a variety of chemical reactions, making it a subject of ongoing interest in synthetic methodology development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXOXZCWHKHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299253 | |
| Record name | Methyl 3-formyl-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-55-8 | |
| Record name | Methyl 3-formyl-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-formyl-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Formyl 4 Methoxybenzoate and Its Analogues
Diverse Synthetic Routes and Reaction Mechanisms
The construction of the Methyl 3-formyl-4-methoxybenzoate molecule can be achieved through several distinct synthetic pathways. These routes primarily involve the introduction of the formyl and methyl ester groups onto a substituted benzene (B151609) ring.
Formylation Reactions: Regioselectivity and Yield Optimization
Formylation, the introduction of a formyl group (-CHO) onto the aromatic ring, is a critical step. The regioselectivity of this reaction is paramount, as the formyl group must be directed to the C-3 position, ortho to the electron-donating methoxy (B1213986) group and meta to the electron-withdrawing methyl ester group.
Several classical and modern formylation methods are employed:
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which forms a chloroiminium intermediate. This electrophile then attacks the activated aromatic ring of a precursor like methyl 4-methoxybenzoate. The reaction is generally efficient, with yields often exceeding 70% under optimized conditions.
Duff Reaction: The Duff reaction is another effective method, particularly for phenols, but it can also be applied to other activated arenes like methoxybenzenes. researchgate.net The reaction typically uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. researchgate.net
Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid, such as TiCl₄ or FeCl₃. researchgate.netuniroma1.it It is a powerful technique that can proceed under mild conditions. uniroma1.it The choice of Lewis acid can significantly influence the regioselectivity and yield. uniroma1.it
Metal-Assisted Formylation: A direct and mild formylation of substituted benzenes can be achieved using dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) (AgOTf). researchgate.net This system generates a highly reactive formylating species that can effectively functionalize aromatic rings even at low temperatures. researchgate.net
The regioselectivity in these reactions is governed by the electronic properties of the substituents on the benzene ring. The powerful electron-donating effect of the methoxy group directs the electrophilic formylating agent to the ortho and para positions. Since the para position is blocked by the methyl ester group in a precursor like methyl 4-methoxybenzoate, the formylation occurs selectively at the ortho (C-3) position.
| Method | Formylating Agent | Catalyst/Medium | Key Features |
| Vilsmeier-Haack | DMF / POCl₃ | - | Forms chloroiminium intermediate; good for electron-rich rings. |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., H₂SO₄) | Preferred for phenols but applicable to other activated arenes. researchgate.net |
| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, FeCl₃) | Mild conditions; regioselectivity influenced by the Lewis acid. researchgate.netuniroma1.it |
| AgOTf-Promoted | Dichloromethyl methyl ether | Silver Trifluoromethanesulfonate (AgOTf) | Proceeds at low temperatures; tolerates various functional groups. researchgate.net |
Esterification Protocols in its Synthesis
The methyl ester group in the target molecule is typically introduced via the esterification of the corresponding carboxylic acid, 3-formyl-4-methoxybenzoic acid.
This reaction is a classic Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). The mixture is usually heated under reflux to drive the reaction to completion. The process can also be adapted for other alcohols to produce different ester analogues, such as Ethyl 3-formyl-4-methoxybenzoate using ethanol.
Alternatively, the ester group can be introduced at an earlier stage of the synthesis, for instance, by starting with methyl 4-methoxybenzoate, which is then formylated as described previously. doi.org
Multi-Step Conversions from Precursors
This compound can be synthesized through multi-step sequences starting from readily available precursors. These routes offer flexibility and allow for the construction of various analogues.
One potential pathway starts from 4-methoxybenzoic acid (p-anisic acid).
Esterification: The starting acid is first converted to Methyl 4-methoxybenzoate. doi.org
Formylation: The resulting ester is then subjected to a regioselective formylation reaction (e.g., Vilsmeier-Haack or Rieche) to introduce the formyl group at the C-3 position. uniroma1.it
Another versatile approach can be adapted from the synthesis of related isomers, starting from precursors like 3-hydroxy-5-(methoxycarbonyl)benzoate . tandfonline.com A hypothetical route to the target compound could involve:
Protection/Etherification: The phenolic hydroxyl group is converted to a methoxy group using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃). tandfonline.comgoogle.com
Functional Group Interconversion: The existing groups are then manipulated. For example, a different functional group at the desired formyl position could be converted to an aldehyde. This might involve the oxidation of a hydroxymethyl group using an oxidizing agent like manganese dioxide (MnO₂). tandfonline.com
A detailed synthetic sequence for an isomer, which illustrates these transformations, is shown below:
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Methylation | MeI, K₂CO₃, Acetone | Methyl 3-methoxy-5-(methoxycarbonyl)benzoate |
| 2 | Selective Hydrolysis | KOH, MeOH/THF | 3-Methoxy-5-(methoxycarbonyl)benzoic acid |
| 3 | Reduction | BH₃·(CH₃)₂S, THF | Methyl 5-(hydroxymethyl)-3-methoxybenzoate |
| 4 | Oxidation | MnO₂, EtOAc | Methyl 5-formyl-3-methoxybenzoate |
This table illustrates a synthetic route to an isomer, Methyl 5-formyl-3-methoxybenzoate, demonstrating common multi-step conversion techniques. tandfonline.com
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org
Direct Friedel-Crafts formylation is generally not feasible because the required reagent, formyl chloride, is highly unstable. wikipedia.org To circumvent this, related in-situ formylation methods are used. The Gattermann-Koch reaction , for example, generates the formylating agent from carbon monoxide and hydrogen chloride under high pressure with a catalyst mixture. wikipedia.org
While direct formylation is challenging, the principles of Friedel-Crafts acylation are central to the synthesis of aromatic ketones, which can be precursors to compounds like this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion is generated, which then attacks the aromatic ring. sigmaaldrich.com A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated and does not typically undergo further substitution. organic-chemistry.org
Catalytic Systems in the Synthesis of this compound
Catalysts play a crucial role in modern organic synthesis, enhancing reaction rates, selectivity, and yields. In the synthesis of this compound, various catalytic systems, particularly those involving metal centers, are employed.
Metal-Catalyzed Transformations
Metal-based catalysts are integral to several of the key synthetic steps for preparing the title compound.
Lewis Acid Catalysis in Formylation: As discussed, Lewis acids are essential in Rieche and Friedel-Crafts type reactions. uniroma1.itsigmaaldrich.com Metal halides like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and iron(III) chloride (FeCl₃) are used to activate the formylating agent. researchgate.netuniroma1.it The metal center coordinates to the formylating agent, increasing its electrophilicity and facilitating the attack on the aromatic ring. The choice of metal can also influence the regioselectivity of the reaction. researchgate.net
Silver-Promoted Formylation: Silver trifluoromethanesulfonate (AgOTf) serves as a powerful promoter for the formylation of benzenes with dichloromethyl methyl ether. researchgate.net It facilitates the generation of a highly reactive electrophilic species, enabling the reaction to proceed smoothly under very mild conditions. researchgate.net
Transition Metal Catalysis: While direct applications to this compound are specific, broader trends in organic synthesis involve transition metals like palladium and rhodium. For instance, palladium-catalyzed formylation processes represent an alternative to classical methods. researchgate.net Vanadium complexes have also been shown to be effective catalysts for the direct conversion of aromatic aldehydes into methyl esters in the presence of hydrogen peroxide and methanol, a transformation relevant to the synthesis of precursors or related derivatives. doi.org
| Metal Catalyst/Promoter | Reaction Type | Role of Metal |
| AlCl₃, TiCl₄, FeCl₃ | Friedel-Crafts Acylation / Rieche Formylation | Lewis acid; activates the acylating/formylating agent. researchgate.netuniroma1.itsigmaaldrich.com |
| AgOTf | Direct Formylation | Promotes generation of a highly reactive formylating species. researchgate.net |
| Vanadium (V) Complex | Oxidation of Aldehyde to Ester | Catalyzes the conversion of an aldehyde precursor to a methyl ester. doi.org |
Organocatalysis in Reaction Schemes
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.comscienceopen.com It offers several advantages over traditional metal-based catalysts, including greater stability in the presence of air and moisture, lower cost, and reduced environmental impact. mdpi.com
In the context of this compound and its analogues, organocatalysts have been instrumental in achieving high levels of stereoselectivity. For instance, a derivative, this compound, can be synthesized through a pyrrolidine-catalyzed condensation reaction. Pyrrolidine, a simple secondary amine, acts as the organocatalyst in this process.
Furthermore, complex bicyclic analogues can be synthesized using amino acids like L-proline or L-phenylalanine as organocatalysts in asymmetric intramolecular aldol (B89426) reactions. mdpi.com A significant advancement involves the use of bifunctional organocatalysts, such as Takemoto's catalyst, which is derived from trans-1,2-diaminocyclohexane. This catalyst has been successfully employed in the asymmetric nitro-Mannich reaction of α-amido sulfones derived from 2-formyl benzoates (analogues of the target compound), yielding products with excellent enantioselectivities of up to 98% ee. researchgate.net
Table 1: Examples of Organocatalysts in the Synthesis of this compound Analogues
| Organocatalyst | Reaction Type | Substrate/Precursor | Product Type | Key Finding | Reference |
| Pyrrolidine | Condensation | Not specified | This compound derivative | Effective catalysis for condensation step. | |
| L-Proline, L/D-Phenylalanine | Asymmetric Intramolecular Aldol | Triketones | Bicyclic diketone analogues | Catalysts of choice for synthesizing specific substituted analogues. mdpi.com | mdpi.com |
| Takemoto's Catalyst | Asymmetric Nitro-Mannich/Lactamization | α-Amido sulfones from 2-formyl benzoates | 3-Substituted isoindolinones | Achieves very high enantioselectivities (up to 98% ee). researchgate.net | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. researchgate.net This involves developing environmentally benign procedures, maximizing atom economy, and designing energy-efficient methodologies.
Environmentally Benign Synthetic Procedures
A key focus of green synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water. researchgate.net Research has demonstrated the feasibility of one-pot, three-component reactions in aqueous media for synthesizing heterocyclic analogues. researchgate.net These processes often utilize recoverable solid catalysts, which further reduces waste. researchgate.net
Biocatalysis represents another cornerstone of environmentally benign synthesis. The use of enzymes, such as Cytochrome P450, offers a green alternative for specific transformations like methoxylation on aromatic substrates. These enzymatic reactions typically occur under mild, aqueous conditions, offering high selectivity and reducing the need for harsh reagents and conditions. An eco-friendly process for isolating the related compound methyl-4-formylbenzoate has also been developed, which significantly reduces wastewater and avoids the production of noxious sulfur dioxide gas. google.com
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted.
Table 2: Reaction Efficiency in the Synthesis of this compound and Analogues
| Synthetic Method | Product | Reported Yield | Atom Economy Consideration | Reference |
| Vilsmeier-Haack Reaction | 3-Formyl-4-methoxybenzoic acid | >70% | Generates stoichiometric byproducts. | |
| Patented Multi-step Process | Methyl 5-formyl-2-methoxybenzoate | ~90% (overall) | High overall efficiency reported. | google.com |
| Novel Gefitinib Synthesis | Gefitinib (from analogue) | 37.4% (overall) | Multi-step synthesis can lead to lower overall yields. | mdpi.com |
| Iodine-Catalyzed Annulation | 9-Sulfenylphenanthrenes (analogue) | Good to excellent | Method described as highly atom-economic. researchgate.net | researchgate.net |
Energy-Efficient Synthetic Methodologies
Reducing energy consumption is a critical aspect of sustainable synthesis. This can be achieved by designing reactions that proceed under milder conditions, such as at ambient temperature and pressure.
Several green synthetic methods for related compounds operate at room temperature, thereby minimizing energy input. researchgate.net Similarly, biocatalytic processes using enzymes typically run under mild physiological conditions, making them inherently energy-efficient. In contrast, some traditional methods, like the Vilsmeier-Haack reaction, often require heating under reflux, which is more energy-intensive. Industrial processes for isolating analogues may involve moderate heating, for instance, to 70°C, followed by cooling, indicating a balance between reaction kinetics and energy expenditure. google.com The development of catalytic processes that are highly efficient at lower temperatures remains a key goal for creating more sustainable synthetic routes for this compound.
Chemical Reactivity and Transformation Pathways of Methyl 3 Formyl 4 Methoxybenzoate
Mechanistic Studies of Formyl Group Reactions
The aldehyde (formyl) group is a key center of reactivity in Methyl 3-formyl-4-methoxybenzoate, participating readily in oxidation, reduction, and nucleophilic addition reactions.
Oxidation to Carboxylic Acid Derivatives
The formyl group (-CHO) of this compound can be oxidized to a carboxylic acid (-COOH) group. This transformation is a common reaction for aldehydes. For the closely related analog, ethyl 3-formyl-4-methoxybenzoate, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium are effective. The reaction proceeds through the cleavage of the formyl C-H bond to form the corresponding carboxylic acid. The resulting product from the oxidation of this compound would be 3-carboxy-4-methoxybenzoic acid.
Table 1: Oxidation of Benzaldehyde (B42025) Derivatives
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| Ethyl 3-formyl-4-methoxybenzoate | Potassium permanganate (acidic) | 3-carboxy-4-methoxybenzoic acid |
Reduction to Hydroxymethyl or Methyl Derivatives
The formyl group is susceptible to reduction, yielding either a primary alcohol (hydroxymethyl group) or a fully reduced methyl group, depending on the reducing agent and reaction conditions.
Reduction to Hydroxymethyl Derivatives: Mild reducing agents are typically used to convert the aldehyde to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727) (MeOH) is a common and effective reagent for this transformation. This reaction reduces the formyl group of this compound to a hydroxymethyl group, yielding methyl 3-(hydroxymethyl)-4-methoxybenzoate. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the formyl group. publish.csiro.au Diborane has also been used for this type of reduction. publish.csiro.au
Reduction to Methyl Derivatives: More rigorous reduction methods can deoxygenate the formyl group completely to a methyl group. While specific examples for this compound are not prevalent, the reduction of related aryl aldehydes shows this possibility. For instance, the reaction of methyl 4-formylbenzoate (B8722198) can yield methyl 4-methylbenzoate. rsc.org Stronger reducing conditions, such as those used in Clemmensen or Wolff-Kishner reductions, are generally required for such complete deoxygenation. rsc.org
Table 2: Reduction of Formyl Groups in Benzoate (B1203000) Derivatives
| Reactant | Reagent/Conditions | Major Product |
|---|---|---|
| Ethyl 3-formyl-4-methoxybenzoate | Sodium borohydride in methanol | 3-hydroxymethyl-4-methoxybenzoate |
| 3-Formyl-4-methoxybenzoic acid | Sodium borohydride in methanol | 3-Hydroxymethyl-4-methoxybenzoic acid |
| Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate | Sodium borohydride in ethanol | Methyl 2-hydroxy-3-hydroxymethyl-4,6-dimethoxybenzoate publish.csiro.au |
Nucleophilic Addition and Condensation Reactions
The electrophilic nature of the formyl group's carbonyl carbon makes it a prime target for nucleophiles. This leads to a variety of nucleophilic addition and condensation reactions. cymitquimica.com These reactions are fundamental in using this compound as a building block in organic synthesis. cymitquimica.comaaronchem.com
Examples of such reactions include:
Condensation with Amines: The formyl group can react with primary amines to form imines (Schiff bases). evitachem.com
Knoevenagel Condensation: It can react with active methylene (B1212753) compounds in the presence of a base. ambeed.com
Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the formyl group to produce secondary alcohols. evitachem.comcas.cn However, reduction of the formyl group can sometimes be a competing side reaction. cas.cn
Ester Moiety Transformations
The methyl ester group of the molecule can also undergo characteristic reactions, most notably transesterification.
Transesterification Processes
Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu For this compound, the methyl ester can be converted to other alkyl esters (e.g., ethyl, butyl, or benzyl (B1604629) esters). ucla.eduacs.org This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). ucla.edu The process is an equilibrium, and using a large excess of the reactant alcohol can drive the reaction to completion. ucla.edu Various catalysts, including natural phosphates and zinc oxide nanoparticles, have also been employed for the transesterification of methyl benzoates. rsc.orgresearchgate.net
Aromatic Ring Functionalization and Substitution Chemistry
The benzene (B151609) ring of this compound has two substituents that direct the position of further functionalization: an electron-donating methoxy (B1213986) group (-OCH₃) and two electron-withdrawing groups (the formyl -CHO and the methyl ester -COOCH₃).
In electrophilic aromatic substitution, the powerful activating and ortho-, para- directing effect of the methoxy group dominates. The formyl and ester groups are deactivating and meta-directing. Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the ester. The position ortho to the methoxy group and meta to the formyl group (C5) is sterically unhindered. The other ortho position (C3) is occupied by the formyl group. Thus, electrophilic substitution is expected to occur primarily at the C5 position. A relevant example is the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate, which occurs at the position ortho to the alkoxy group and meta to the ester, yielding methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate. mdpi.com
Nucleophilic aromatic substitution (SₙAr) on the unsubstituted ring is unlikely. This reaction requires a leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho and/or para to it to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com For substitution to occur on this compound, one of the existing hydrogens would first need to be replaced by a suitable leaving group.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is activated by the electron-donating methoxy group, which directs incoming electrophiles to the positions ortho and para to it. Conversely, the formyl and methoxycarbonyl groups are deactivating and direct electrophiles to the meta position. The interplay of these electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions. The electron-rich nature of the aromatic ring makes it susceptible to electrophilic attack, facilitating the introduction of additional functional groups.
Research on analogous structures, such as 3-formyl-4-methoxybenzoic acid, indicates that the methoxy group's activating effect is significant in directing electrophilic substitutions. For instance, in related compounds, the hydroxyl group, a strong activating group, directs substitution to the ortho and para positions. This suggests that the position of substitution on the this compound ring will be influenced by the directing effects of the methoxy group.
Introduction of Halogen, Alkyl, and Other Substituents
The introduction of halogens, alkyl groups, and other substituents onto the aromatic ring of this compound can be achieved through various synthetic methods. Halogenation, for example, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. acs.org The regioselectivity of these reactions is dictated by the existing substituents on the aromatic ring.
Alkylation, such as through Friedel-Crafts reactions, can introduce alkyl groups. However, the presence of deactivating groups like the formyl and ester moieties can render traditional Friedel-Crafts conditions ineffective. researchgate.net Alternative methods, such as Suzuki or Negishi coupling reactions, can be employed to introduce alkyl or aryl groups, as demonstrated in the synthesis of penicillide (B1663092) analogues where a methyl group was introduced via Suzuki coupling on a related bromo-substituted compound. cas.cn
The introduction of other substituents, such as nitro groups, can be achieved through nitration. For example, the nitration of methyl 4-methyl-3,5-dimethoxybenzoate yields the corresponding nitro derivative, showcasing the feasibility of introducing nitro groups onto a substituted benzene ring. researchgate.net
Derivatization Strategies for Accessing Complex Molecular Architectures
This compound serves as a valuable building block for the synthesis of more complex molecules due to its multiple functional groups that can be selectively manipulated. chemscene.com Its utility as a precursor is evident in the synthesis of various heterocyclic compounds and other intricate molecular scaffolds. uni-tuebingen.de
Selective Functional Group Interconversions
The formyl, ester, and methoxy groups of this compound offer numerous possibilities for selective functional group interconversions. These transformations are crucial for elaborating the molecular structure and introducing new functionalities.
Reactions of the Formyl Group:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Selective reduction of the formyl group to a primary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL-H). cas.cnresearchgate.net
Condensation Reactions: The formyl group readily participates in condensation reactions with various nucleophiles, such as amines or active methylene compounds, to form imines, enamines, or α,β-unsaturated compounds. cymitquimica.com This reactivity is fundamental in the construction of larger molecular frameworks.
Reductive Amination: The formyl group can undergo reductive amination with amino acids or their esters to introduce amino acid moieties. nih.gov
Reactions of the Ester Group:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol, although this typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or can be achieved under specific conditions with DIBAL-H. vanderbilt.edu
Amidation: The ester can be converted to an amide by reacting with an amine. escholarship.org
Reactions of the Methoxy Group:
Nucleophilic Substitution: The methoxy group can potentially be cleaved or substituted, although this is generally more challenging than reactions at the formyl or ester positions.
The following table summarizes some of the key functional group interconversions possible with this compound and its derivatives:
| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |
| Formyl (-CHO) | Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) |
| Formyl (-CHO) | Reduction | Sodium borohydride (NaBH₄), Diisobutylaluminum hydride (DIBAL-H) | Primary alcohol (-CH₂OH) |
| Formyl (-CHO) | Condensation | Amines, active methylene compounds | Imines, enamines, α,β-unsaturated systems |
| Formyl (-CHO) | Reductive Amination | Amino acids/esters, NaBH₄ | Secondary amine |
| Ester (-COOCH₃) | Hydrolysis | Acid or base | Carboxylic acid (-COOH) |
| Ester (-COOCH₃) | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol (-CH₂OH) |
| Ester (-COOCH₃) | Amidation | Amines | Amide (-CONH₂) |
These selective transformations highlight the versatility of this compound as a starting material in multi-step organic synthesis, enabling the construction of a diverse array of complex molecules.
Spectroscopic and Crystallographic Elucidation of Methyl 3 Formyl 4 Methoxybenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the characterization of methyl 3-formyl-4-methoxybenzoate, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The aldehydic proton of the formyl group typically appears as a singlet at approximately 10.0 ppm. The aromatic protons exhibit distinct chemical shifts and coupling patterns. For instance, in a related compound, methyl 3-iodo-4-methoxybenzoate, the proton at the C2 position appears as a doublet at δ 8.45 (J = 2.1 Hz), while the proton at C6 shows a doublet of doublets at δ 8.02 (J = 8.6, 2.1 Hz), and the C5 proton is observed as a doublet at δ 6.83 (J = 8.6 Hz). rsc.org The methoxy (B1213986) group protons and the methyl ester protons each give rise to a sharp singlet, typically around 3.9 ppm. rsc.org
Table 1: ¹H NMR Data for Methyl 3-iodo-4-methoxybenzoate (a related compound)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2 | 8.45 | d | 2.1 |
| H-6 | 8.02 | dd | 8.6, 2.1 |
| H-5 | 6.83 | d | 8.6 |
| OCH₃ | 3.98 | s | - |
| COOCH₃ | 3.94 | s | - |
Data obtained in CDCl₃ at 400 MHz rsc.org
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the formyl group is highly deshielded, appearing around 189.4 ppm in analogous structures. rsc.org The ester carbonyl carbon resonates at a lower chemical shift, typically near 166 ppm. Aromatic carbon signals are observed in the range of 110-163 ppm, with carbons attached to electron-withdrawing groups appearing at lower field and those attached to electron-donating groups at higher field. For example, in methyl 3-iodo-4-methoxybenzoate, the carbon attached to the iodine (C3) resonates at 86.5 ppm, while the carbon attached to the methoxy group (C4) is found at 162.8 ppm. rsc.org The methoxy and methyl ester carbons have characteristic signals around 56.8 ppm and 52.5 ppm, respectively. rsc.orgrsc.org
Table 2: ¹³C NMR Data for Methyl 3-iodo-4-methoxybenzoate (a related compound)
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C=O (formyl) | 189.4 |
| C=O (ester) | Not specified |
| C1 | 131.4 |
| C2 | 141.1 |
| C3 | 86.5 |
| C4 | 162.8 |
| C5 | 110.5 |
| C6 | 132.1 |
| OCH₃ | 56.8 |
| COOCH₃ | Not specified |
Data obtained in CDCl₃ at 101 MHz rsc.org
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. libretexts.org
COSY (Correlation Spectroscopy) reveals proton-proton couplings. youtube.comepfl.ch For instance, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons, confirming their relationship. uvic.ca
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. libretexts.orgepfl.ch This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. youtube.comuvic.ca
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. 182.160.97
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgsemanticscholar.orgsemanticscholar.org This high precision allows for the determination of the elemental formula of the compound. semanticscholar.org For this compound (C₁₀H₁₀O₄), the expected exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition. biosynth.com For example, a related derivative, methyl 3-iodo-4-methoxybenzaldehyde, showed an [M+H]⁺ ion at m/z 262.9464 in its HRMS spectrum, which was consistent with its calculated molecular formula. rsc.org
Electron ionization (EI) mass spectrometry often leads to the fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information. semanticscholar.org Common fragmentation pathways for this compound would likely involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), or the formyl group (-CHO). The resulting fragment ions can help to piece together the structure of the original molecule.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Functional Group Vibrations
The IR spectrum of this compound and its analogs displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of a carbonyl (C=O) group from the formyl substituent typically results in a strong stretching vibration in the region of 1651–1700 cm⁻¹. Another prominent C=O stretching band, corresponding to the ester group, is observed around 1719 cm⁻¹. sci-hub.cat
The aromatic nature of the benzene (B151609) ring gives rise to C=C stretching vibrations, which are usually found in the 1450–1600 cm⁻¹ range. sci-hub.cat Additionally, the C-O stretching vibrations of the ether (methoxy) and ester groups are expected to appear in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. sci-hub.cat For instance, a derivative, methyl 3-formyl-4-hydroxy-5-methoxybenzoate, shows strong C-O stretching bands at 1294 cm⁻¹, 1272 cm⁻¹, 1237 cm⁻¹, and 1217 cm⁻¹. sci-hub.cat
Table 1: Characteristic IR Frequencies for this compound and Related Compounds
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Formyl (CHO) | C=O Stretch | 1651-1700 | |
| Ester (COOCH₃) | C=O Stretch | ~1719 | sci-hub.cat |
| Aromatic Ring | C=C Stretch | 1450-1600 | sci-hub.cat |
| Ether/Ester | C-O Stretch | 1000-1300 | sci-hub.cat |
Electronic Absorption and Emission Spectroscopy: UV-Vis Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
Analysis of Electronic Transitions
For aromatic compounds like this compound, the most common electronic transitions are π → π* and n → π. libretexts.org The conjugated system of the benzene ring, the formyl group, and the ester group gives rise to strong π → π transitions, typically observed in the UV region. libretexts.org The presence of non-bonding electrons on the oxygen atoms of the formyl, methoxy, and ester groups allows for n → π* transitions, which are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org
In a related compound, 4-methyl-3-penten-2-one, a strong UV absorbance at 236 nm is attributed to a π - π* transition, while a weaker absorption at 314 nm is due to an n → π* transition of the lone pair electrons on the oxygen. libretexts.org For molecules with extended π systems, the HOMO-LUMO energy gap decreases, leading to absorption in the visible region. libretexts.org The UV-Vis spectrum of a depside containing a similar benzoyl moiety showed absorption maxima at 219.3 nm and 269.5 nm in ethanol. scielo.org.pe Generally, for organic compounds, the ECD spectra are studied in the 210–400 nm range. frontiersin.org
Table 2: Typical Electronic Transitions in Aromatic Carbonyl Compounds
| Transition Type | Chromophore | Typical Wavelength Range (nm) | Reference |
| π → π | Conjugated System | < 280 | libretexts.org |
| n → π | Carbonyl Group | 280-400 | libretexts.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
For derivatives of this compound that are crystalline, single-crystal X-ray diffraction analysis can unambiguously determine their solid-state structure. scielo.org.pe For example, the crystal structure of a related depside, trullarin, was elucidated using this technique, providing precise data on bond lengths and angles. scielo.org.pe In another study, the crystal structure of a derivative, 11c', confirmed the Z-configuration of a double bond formed during the synthesis. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Depside (Trullarin)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | scielo.org.pe |
| Space Group | P2₁2₁2₁ | scielo.org.pe |
| a (Å) | 8.234(2) | scielo.org.pe |
| b (Å) | 12.543(4) | scielo.org.pe |
| c (Å) | 17.896(5) | scielo.org.pe |
Advanced Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for determining the absolute configuration of chiral compounds in solution.
Exciton Coupled Circular Dichroism (ECCD) for Chiral Analysis
Exciton Coupled Circular Dichroism (ECCD) is a non-empirical method used to determine the absolute stereochemistry of molecules containing two or more chromophores that are spatially close. researchgate.netmsu.edu The through-space interaction (exciton coupling) of the electric transition dipole moments of these chromophores results in a characteristic bisignate (two-signed) Cotton effect in the Circular Dichroism (CD) spectrum. researchgate.netpsu.edu The sign of this "split" Cotton effect is directly related to the chirality (handedness) of the arrangement of the chromophores. researchgate.netpsu.edu
For this method to be applicable to derivatives of this compound, the molecule would need to be derivatized to contain at least two interacting chromophores or be part of a larger chiral assembly. researchgate.net For instance, if a chiral derivative containing a diol is prepared, it can be converted into a bis(benzoate) to apply the dibenzoate chirality rule, a classic application of ECCD. researchgate.net The method has been successfully applied to a wide variety of natural products and synthetic compounds to establish their absolute configurations. researchgate.netmsu.edupsu.edu The development of computational methods, such as Time-Dependent Density Functional Theory (TDDFT), has further enhanced the reliability of ECCD by allowing for the accurate prediction of CD spectra. frontiersin.orgrsc.org
Computational and Theoretical Investigations of Methyl 3 Formyl 4 Methoxybenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. bohrium.com It is particularly effective for predicting the properties of organic molecules. Calculations are frequently performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) basis set, to ensure a high degree of accuracy. researchgate.net
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjps.pk For Methyl 3-formyl-4-methoxybenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This process is crucial because the molecule's conformation dictates its physical and chemical properties.
Studies on similar substituted benzoate (B1203000) molecules show that the planarity of the benzene (B151609) ring is a key feature, though substituents may be slightly twisted. mdpi.com The optimized geometry reveals the spatial relationship between the formyl, methoxy (B1213986), and methyl ester groups, which influences intramolecular interactions. The results of such calculations are typically validated by comparing them with experimental data from X-ray crystallography, though discrepancies can arise due to the fact that calculations often model the molecule in a vacuum (gas phase), whereas experimental data is from the solid state. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzoate Structure This table presents typical data obtained from DFT geometry optimization and is for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ester) | 1.21 Å |
| C=O (aldehyde) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| C-O (methoxy) | 1.36 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | O=C-O (ester) | 124.5° |
| C-C-C (ring) | ~120° |
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic transitions. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and prone to intramolecular charge transfer. bohrium.com For molecules with conjugated π-systems, this gap is typically smaller, influencing their electronic properties. libretexts.org In computational studies, the analysis of HOMO and LUMO energy levels helps in understanding the charge transfer interactions occurring within the molecule. dp.tech
Table 2: Representative Frontier Molecular Orbital Energies This table shows example energy values and is for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental findings for structural verification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net These theoretical values are often correlated with experimental data to confirm the assignments of protons and carbons in the molecular structure. bohrium.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax). bohrium.com These calculations can simulate the spectrum in different environments, such as in the gas phase or in various solvents, by using models like the Polarizable Continuum Model (PCM). researchgate.netajchem-a.com The transitions are often related to electron excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals.
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) observed in an experimental Infrared (IR) spectrum. The theoretical results are often scaled by a specific factor to correct for systematic errors in the calculations, leading to excellent agreement with experimental data. researchgate.netmdpi.com
Molecular Modeling and Simulations
Beyond static properties, molecular modeling and simulations can explore the dynamic behavior of this compound. These techniques can simulate how the molecule interacts with its environment, such as with solvent molecules or biological macromolecules. For instance, molecular docking, a key molecular modeling technique, is used to predict the preferred orientation of a molecule when bound to a receptor or enzyme active site. acs.org Such simulations are instrumental in fields like drug design to understand the binding affinity and interaction patterns responsible for biological activity. acs.org
Quantum Chemical Calculations
Quantum chemical calculations encompass a broad range of methods, including DFT, used to investigate the electronic structure and properties of molecules from first principles. nrel.gov These calculations provide detailed information on global and local reactivity descriptors, which are derived from the molecular orbital energies. researchgate.net Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.net This theoretical framework is essential for understanding reaction mechanisms and predicting how a molecule will behave in a chemical reaction.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the reactive sites of a molecule. The map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack. acs.org
Blue: Regions of most positive electrostatic potential, indicating an electron deficiency. These areas are susceptible to nucleophilic attack. acs.org
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl (formyl and ester) and methoxy groups due to the high electronegativity of oxygen. Positive potential (blue) might be located around the hydrogen atoms. This mapping provides a clear picture of the charge distribution and helps predict sites for intermolecular interactions. mdpi.com
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides valuable insights into reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, which are crucial for understanding reaction kinetics and selectivity. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed for these purposes.
In the context of related aromatic aldehydes and esters, computational studies have been instrumental in elucidating various reaction mechanisms, including nucleophilic additions to the formyl group, electrophilic aromatic substitutions, and transformations of the ester functionality. These studies often provide detailed information on the geometries of reactants, products, and transition states, as well as the associated energy changes.
Although no specific data tables or detailed research findings for this compound can be presented, the following table illustrates the type of data that would be expected from such a computational investigation, using a hypothetical reaction as an example.
Table 1: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
Note: This data is illustrative and not based on actual computational results for this compound.
Further research in the field of computational chemistry is required to specifically investigate the reaction mechanisms and transition states of this compound. Such studies would contribute to a more comprehensive understanding of its chemical behavior and potential applications.
Applications of Methyl 3 Formyl 4 Methoxybenzoate As a Key Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmaceutical Intermediates
The structural motifs present in methyl 3-formyl-4-methoxybenzoate are found in numerous biologically active molecules. This has led to its extensive use as a precursor in the synthesis of pharmaceutical intermediates, which are the building blocks for active pharmaceutical ingredients (APIs).
Synthesis of Tyrosine Kinase Inhibitors and Related Analogues
Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a significant class of targeted cancer therapies.
While direct synthesis of well-known TKIs like Gefitinib and Bosutinib starts from the related compound methyl 3-hydroxy-4-methoxybenzoate, the underlying chemical strategies highlight the importance of the substituted benzoic acid framework. nih.govnih.govmdpi.commdpi.com For instance, a novel synthesis of Gefitinib, a potent EGFR-TKI, commences with methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination. nih.govmdpi.com Similarly, the synthesis of Bosutinib, a second-generation Bcr-Abl and Src kinase inhibitor, has been reported starting from 3-methoxy-4-hydroxybenzoic acid. mdpi.com The structural similarity of this compound to these starting materials underscores its potential as a key intermediate for generating novel TKI analogues. The formyl group offers a reactive handle for various chemical transformations, enabling the synthesis of diverse quinazoline (B50416) and related heterocyclic scaffolds that are central to many TKIs. nih.gov
| Drug | Target Kinase(s) | Starting Material in Reported Syntheses |
| Gefitinib | EGFR | Methyl 3-hydroxy-4-methoxybenzoate nih.govmdpi.com |
| Bosutinib | Bcr-Abl, Src | 3-Methoxy-4-hydroxybenzoic acid mdpi.com |
| Imatinib | Bcr-Abl | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide google.comgoogle.com |
| Nilotinib | Bcr-Abl | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide google.com |
Development of New Antimicrobial and Anticancer Agents (for analogues)
The search for new antimicrobial and anticancer agents is a continuous effort in medicinal chemistry. Analogues derived from substituted benzoic acids, including those related to this compound, have shown promise in this area.
Research has demonstrated that derivatives of 3-fluoro-4-methoxybenzoic acid can be transformed into oxadiazoles (B1248032) with antimicrobial properties. Furthermore, 3-chloro-4-fluoro substituted compounds have exhibited activity against bacteria such as S. aureus, B. subtilis, and A. baumannii. In the realm of anticancer research, chemical modifications of lichen metabolites, which share structural similarities with this compound, have yielded compounds with significant cytotoxic activity against various human cancer cell lines. researchgate.netsemanticscholar.org For example, analogues of atranorin, a lichen depside, have shown enhanced activity against prostate cancer (DU145), and other cancer cell lines. semanticscholar.org Specifically, compound 1g, an analogue of methyl hematommate, displayed potent activity against DU145, MCF-7, and U87MG cancer cell lines. researchgate.net The synthesis of novel methyl β-orsellinate based 3,5-disubstituted isoxazoles has also led to the identification of potent leads against the MCF-7 breast cancer cell line. nih.gov These findings highlight the potential of using this compound as a scaffold to generate diverse analogues for screening as new antimicrobial and anticancer therapeutics.
| Compound/Analogue Class | Biological Activity | Target Organism/Cell Line |
| 3-Fluoro-4-methoxybenzoic acid derivatives (Oxadiazoles) | Antimicrobial | Not specified |
| 3-Chloro-4-fluoro substituted compounds | Antibacterial | S. aureus, B. subtilis, A. baumannii |
| Atranorin analogues (e.g., 1a) | Anticancer | DU145, U87MG, HT-29, SiHa, A549, MCF-7 semanticscholar.org |
| Methyl hematommate analogues (e.g., 1g) | Anticancer | DU145, MCF-7, U87MG researchgate.net |
| Methyl β-orsellinate based isoxazoles | Anticancer | MCF-7 nih.gov |
Synthesis of Antiviral Agents (for analogues)
The development of effective antiviral therapies remains a critical area of research. Nucleoside analogues have been a cornerstone of antiviral drug discovery, and there is growing interest in non-nucleoside inhibitors as well.
Analogues of this compound can serve as precursors for novel antiviral agents. For instance, the synthesis of 4'-substituted carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs has been explored for their potential against a range of RNA viruses. nih.gov While this specific synthesis starts from (-)-Vince lactam, the strategic incorporation of substituted aromatic rings is a common theme in antiviral drug design. Furthermore, research into benzimidazole (B57391) derivatives has yielded compounds with antiviral activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). rsc.org The synthesis of these compounds often involves the condensation of o-phenylenediamine (B120857) derivatives with various aldehydes, a reaction for which this compound is well-suited. rsc.org Additionally, some nih.govtriazolo[4,3-a]quinoxaline derivatives have shown promising antiviral activity. researchgate.net The synthetic routes to these heterocyclic systems can potentially utilize intermediates derived from this compound.
Role in Agrochemical and Fine Chemical Production
Beyond pharmaceuticals, this compound and its related structures are valuable in the production of agrochemicals and other fine chemicals. google.comchemscene.com For example, 3-bromo-4-methoxybenzoic acid is utilized in the prevention and treatment of agricultural crop pests and to regulate plant growth. The versatile reactivity of the formyl and ester groups in this compound allows for its incorporation into a variety of molecules with potential applications in crop protection and enhancement. In the realm of fine chemicals, it serves as an intermediate in the synthesis of dyes and pigments.
Building Block for Complex Natural Product Synthesis (for analogues)
The synthesis of complex natural products often requires strategic planning and the use of versatile building blocks. Analogues of this compound have found application in this challenging area of organic chemistry. For instance, derivatives of 3-formyl-4-methylpentanoic acid are used in the preparation of substituted 3-formyl but-3-en-1-oic acid derivatives, which can be key fragments for more elaborate natural product targets. The unique combination of functional groups in this compound allows for a stepwise and controlled construction of intricate molecular architectures found in nature.
Utilization in Material Science Applications
The application of organic molecules in material science is a rapidly growing field. This compound and its derivatives have been explored for their potential use in the development of new materials. chemscene.comamadischem.com For example, its structural analogue, methyl 3-formyl-4-methylbenzoate, is listed as an OLED (Organic Light-Emitting Diode) intermediate, suggesting that compounds with this type of substituted aromatic core can be tailored for applications in electronic devices. amadischem.com The ability to modify the formyl and ester groups allows for the tuning of electronic and photophysical properties, which is crucial for the design of new materials for various technological applications.
Precursor to Polymer Monomers
While direct polymerization of this compound is not extensively documented, its derivatives have been explored as monomers for the creation of specialized polymers. The formyl and methoxycarbonyl groups can be chemically modified to introduce polymerizable functionalities. For instance, derivatives of this compound have been investigated as potential monomers for conductive polymers. vulcanchem.com
The general strategy involves converting the existing functional groups into those capable of undergoing polymerization reactions. For example, the aldehyde can be transformed into a vinyl group or other reactive moiety suitable for radical or condensation polymerization. This approach allows for the incorporation of the substituted benzene (B151609) ring structure into the backbone of a polymer, potentially imparting specific thermal, optical, or electronic properties to the resulting material. Research in this area is often focused on creating novel materials for applications in electronics and materials science. vulcanchem.comchemscene.com
Development of Novel Heterocyclic Compounds
One of the most significant applications of this compound is in the synthesis of novel heterocyclic compounds. The aldehyde group is particularly reactive towards nucleophiles, making it an ideal starting point for constructing various ring systems.
The formyl group readily participates in condensation reactions with compounds containing primary amine functionalities, such as hydrazines, hydroxylamines, and amidines, to form a wide array of heterocyclic structures. These reactions are fundamental to the synthesis of pyridazines, oxadiazoles, pyrimidines, and other important heterocyclic scaffolds. derpharmachemica.com
For example, the condensation of a related compound, 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, with 2-ethoxy-4-formylphenyl-4-methoxybenzoate leads to the formation of a biologically important 1,2,4-triazole (B32235) Schiff base. researchgate.net This highlights the utility of the formyl group in building complex heterocyclic systems.
Furthermore, multi-step synthetic sequences starting from related benzaldehyde (B42025) derivatives have been employed to construct complex, fused heterocyclic systems. These intricate molecules often form the core of pharmacologically active agents. The strategic use of the formyl and other functional groups allows for the sequential addition of rings and functional groups to build up molecular complexity.
The development of novel heterocyclic compounds from precursors like this compound is a vibrant area of research, driven by the constant search for new therapeutic agents and functional materials. The versatility of this building block ensures its continued importance in the field of synthetic organic chemistry.
Conclusion and Future Research Perspectives on Methyl 3 Formyl 4 Methoxybenzoate
Synthesis and Application: A Retrospective
Methyl 3-formyl-4-methoxybenzoate is a polysubstituted benzene (B151609) derivative that has proven to be a valuable building block in organic synthesis. Its utility stems from the presence of multiple functional groups—an aldehyde, a methyl ester, and a methoxy (B1213986) group—on a benzene ring, which allows for a variety of chemical transformations.
Historically, the synthesis of polysubstituted benzene derivatives like this compound has been a focal point of organic chemistry. bohrium.comrsc.orgbohrium.com The strategic placement of functional groups is crucial for the construction of more complex molecules. One key synthetic route to a related compound, methyl 3-formyl-4-hydroxybenzoate, involves the pyrrolidine-catalyzed condensation in methanol (B129727), which is then hydrolyzed to the free acid. The esterification of the corresponding carboxylic acid, 3-formyl-4-hydroxy-5-methoxybenzoic acid, in methanol with an acid catalyst like H₂SO₄ also yields a similar hydroxylated analog. sci-hub.cat The formylation of benzoate (B1203000) derivatives, such as methyl 3,4,5-trimethoxybenzoate, has been achieved using various reagents, although some methods proved to be more efficient than others. thieme-connect.com
The applications of this compound and its close analogs are diverse. They serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For instance, a derivative, methyl 3-hydroxy-4-methoxybenzoate, is the starting material for a novel synthesis of gefitinib, an anticancer drug. mdpi.com Furthermore, these types of compounds are used in the creation of complex molecular architectures, such as bi-compartmental Schiff-bases, by reacting with diamines. sci-hub.cat They have also been incorporated into the synthesis of penicillide (B1663092) analogues, which are being investigated as potential cholesteryl ester transfer protein (CETP) inhibitors. cas.cn The unique arrangement of functional groups makes these compounds valuable for creating diverse chemical libraries for drug discovery and materials science.
Unexplored Research Frontiers and Challenges
Despite its utility, there are several unexplored research frontiers and challenges associated with this compound and its derivatives. A significant challenge lies in the development of more efficient and environmentally friendly synthetic methods. While existing syntheses are effective, they often rely on traditional methods that may involve harsh conditions or produce significant waste. mdpi.com There is a growing need for "green" chemistry approaches, such as the use of deep eutectic solvents or nanoparticle catalysts, which have been successfully applied to the synthesis of other polysubstituted aromatic compounds like pyrazoles and imidazoles. nih.govtubitak.gov.tr
Another frontier is the expansion of the reaction scope for this particular substitution pattern. Research has shown that benzaldehydes with strong electron-donating or -withdrawing groups can sometimes fail to yield the desired products in certain multi-component reactions. bohrium.com Overcoming these electronic limitations to broaden the applicability of this compound in complex syntheses is a key challenge.
Furthermore, while the compound and its analogs have been used to create specific bioactive molecules, a systematic exploration of their broader biological activities is lacking. lookchem.com The potential for these compounds to serve as scaffolds for new classes of drugs or agrochemicals remains largely untapped. Investigating their interactions with a wider range of biological targets could unveil new therapeutic or practical applications. The development of tandem catalysis systems, where multiple synthetic steps are carried out in a single pot, could also streamline the synthesis of complex molecules from this versatile building block. escholarship.org
Directions for Future Academic Inquiry in Chemical Synthesis and Methodology
Future academic inquiry into this compound should focus on several key areas of chemical synthesis and methodology. A primary direction is the development of novel catalytic systems for its synthesis and functionalization. This includes exploring the use of earth-abundant metal catalysts or organocatalysts to replace more expensive and toxic heavy metals. The application of modern synthetic techniques like flow chemistry could also offer advantages in terms of safety, scalability, and reaction control.
A second major avenue for research is the use of this compound in the design of new multi-component reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, and this compound is an ideal candidate for such reactions due to its multiple reactive sites. rsc.orgbohrium.com Designing new MCRs that incorporate this building block could lead to the rapid generation of diverse molecular libraries for high-throughput screening.
Finally, there is a need for more in-depth mechanistic studies of reactions involving this compound. A better understanding of the reaction pathways, including the role of intermediates and transition states, will enable chemists to optimize existing reactions and design new, more efficient synthetic strategies. Computational modeling, in conjunction with experimental studies, can provide valuable insights into these mechanisms. researchgate.net Such fundamental knowledge is crucial for advancing the field of organic synthesis and fully exploiting the potential of this versatile chemical compound.
Interactive Data Table: Properties of Related Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |
| Methyl 3-formyl-4-hydroxybenzoate | 24589-99-9 | C₉H₈O₄ | 180.16 | Solid | 80-84 |
| Methyl 3-formyl-5-methoxybenzoate | 69026-10-4 | C₁₀H₁₀O₄ | 194.19 | - | - |
| This compound | 145742-55-8 | C₁₀H₁₀O₄ | 194.19 | - | - |
| 3-Formyl-4-hydroxy-5-methoxybenzoic acid | 712-53-8 | C₉H₈O₅ | 196.16 | - | - |
Q & A
Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Subject the compound to ICH Q1A stability guidelines (40°C/75% RH for 6 months). Analyze degradation via UPLC-QTOF-MS to identify oxidation products (e.g., carboxylic acid derivatives). Forced degradation studies (acid/base/hydrolytic stress) coupled with multivariate analysis pinpoint degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
